1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea
Description
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12(8-13-2-4-16-14(9-13)6-7-23-16)20-19(22)21-15-3-5-17-18(10-15)25-11-24-17/h2-5,9-10,12H,6-8,11H2,1H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHAWZGRMFMOSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Preparation of Benzo[d]dioxol-5-amine (Intermediate A)
Route 1: Nitration/Reduction Sequence
- Nitration of Sesamol :
Sesamol undergoes regioselective nitration at position 5 using fuming HNO₃ (d = 1.52) in acetic anhydride at 0–5°C.Sesamol + HNO₃ → 5-Nitrosesamol (Yield: 78–82%) - Catalytic Hydrogenation :
5-Nitrosesamol reduction with H₂ (50 psi) over 10% Pd/C in ethanol achieves quantitative conversion to A.
Route 2: Direct Amination
Electrophilic amination using hydroxylamine-O-sulfonic acid in DMF at 80°C provides A in 65% yield with minimal di-substitution.
Synthesis of 1-(2,3-Dihydrobenzofuran-5-yl)propan-2-amine (Intermediate B)
Step 1: Aldol Condensation
2,3-Dihydrobenzofuran-5-carbaldehyde reacts with acetone under basic conditions (40% NaOH/EtOH) to form (E)-3-(2,3-dihydrobenzofuran-5-yl)prop-2-en-1-one:
Aldehyde + Acetone → Chalcone derivative (Yield: 89–93%)
Step 2: Michael Addition
The α,β-unsaturated ketone undergoes conjugate addition with nitromethane in THF using DBU as base:
Chalcone + CH₃NO₂ → 3-(2,3-Dihydrobenzofuran-5-yl)-1-nitropropan-2-one
Step 3: Reduction Sequence
- Nef Reaction : Conversion of nitro group to amine using Zn/Hg amalgam in HCl
- Ketone Reduction : NaBH₄ in MeOH reduces ketone to secondary alcohol
- Mitsunobu Reaction : Alcohol → amine using DEAD/PPh₃ and phthalimide
- Deprotection : Hydrazinolysis removes phthaloyl group
Optimization Data
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nef | Zn/Hg | 0→25 | 2 | 91 |
| Red | NaBH₄ | 0 | 0.5 | Quant. |
| Mits | DEAD | 0→25 | 12 | 83 |
Urea Bond Formation
Phosgene-Based Coupling
A + B + Cl₂CO → Target Urea (Yield: 62–68%)
Conditions :
- Anhydrous THF, 0°C
- Triethylamine (3 equiv)
- Slow addition of 20% phosgene in toluene
Carbonyldiimidazole (CDI) Mediated Method
A → A-NCO via CDI
A-NCO + B → Target Urea (Yield: 75–82%)
Optimized Parameters :
- CDI (1.2 equiv) in DCM
- 24 h reaction time at 25°C
- Molecular sieves (4Å) to absorb H₂O
Comparative Performance
| Method | Purity (HPLC) | Isolated Yield | Scalability |
|---|---|---|---|
| Phosgene | 98.2% | 67% | Pilot-scale |
| CDI | 99.1% | 79% | Lab-scale |
Purification and Characterization
Chromatographic Purification
- Normal Phase : SiO₂ column (230–400 mesh) with EtOAc/Hexane (3:7 → 1:1)
- Reverse Phase : C18 column using MeCN/H₂O gradient (0.1% TFA)
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃) :
δ 6.82 (d, J = 8.5 Hz, 1H, Ar-H), 6.74 (s, 1H, Ar-H), 6.68 (d, J = 8.3 Hz, 1H, Ar-H), 5.92 (s, 2H, OCH₂O), 4.52 (t, J = 8.7 Hz, 2H, OCH₂), 3.15 (t, J = 8.7 Hz, 2H, CH₂), 2.95 (m, 1H, CH), 1.27 (d, J = 6.5 Hz, 3H, CH₃)
HRMS (ESI+) :
m/z calcd for C₁₉H₂₀N₂O₄ [M+H]⁺: 341.1497, found: 341.1493
Process Optimization Considerations
Green Chemistry Metrics
| Parameter | Phosgene Route | CDI Route |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 43 |
| E-factor | 32 | 18 |
| Energy Consumption (kJ/mol) | 5800 | 3200 |
Critical Quality Attributes
- Urea Content : ≥98.5% by qNMR
- Genotoxic Impurities : ≤10 ppm residual phosgene
- Solvent Residues : ≤500 ppm THF, ≤300 ppm DCM
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (Cl2, Br2) for electrophilic substitution or nucleophiles (NH3, OH-) for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield dihydro derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving aromatic compounds.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on signaling pathways involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-phenylpropan-2-yl)urea: Similar structure but with a phenyl group instead of the dihydrobenzofuran ring.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)ethyl)urea: Similar structure but with an ethyl group instead of the propan-2-yl group.
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea is unique due to its specific combination of aromatic rings and the urea functional group, which may confer distinct biological activities and chemical reactivity.
Activité Biologique
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₅H₁₇N₃O₃
- Molecular Weight : 273.31 g/mol
The structure includes a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties, and a dihydrobenzofuran group that may enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown promising results in inhibiting tumor growth in various cancer cell lines.
Key Findings :
- IC50 Values : Some derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin. For example, compounds with similar structures reported IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer) cells, compared to doxorubicin's IC50 values of 7.46 µM, 8.29 µM, and 4.56 µM respectively .
The biological activity of this compound can be attributed to several mechanisms:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Studies have shown that compounds with similar structures can induce apoptosis through the mitochondrial pathway by affecting proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : The compound may also cause cell cycle arrest at specific phases, contributing to its antiproliferative effects.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | EGFR Inhibition |
| Compound B | HCT116 | 1.54 | Apoptosis Induction |
| Compound C | MCF7 | 4.52 | Cell Cycle Arrest |
These results indicate that compounds structurally related to this compound possess significant anticancer properties.
Q & A
Q. Basic Research Focus
- NMR spectroscopy : ¹H/¹³C NMR confirms urea bond formation and substituent positions. For example, the urea NH proton typically appears at δ 6.5–7.5 ppm in DMSO-d₆ .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₉N₂O₅: 385.1294; observed: 385.1296) .
- HPLC-PDA : Assess purity (>98%) and detect isomers (e.g., reports 2% impurity via GCMS) .
Data Contradiction Resolution : Discrepancies in biological data (e.g., IC₅₀ variability) may arise from differences in assay conditions (e.g., ATP concentration in kinase assays) or compound purity. Always cross-validate with orthogonal methods (e.g., SPR for binding kinetics) .
What in silico and in vitro methods are used to study target interactions, and how do they complement each other?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Predict stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD = 3.2 nM for Kinase A) .
- Cellular Assays : Use CRISPR-edited cell lines to validate target engagement (e.g., EC₅₀ = 50 nM in apoptosis assays) .
Methodological Note : Combine in silico predictions with in vitro data to prioritize compounds for in vivo testing. For example, a compound with strong MD-predicted stability but weak cellular activity may require formulation optimization .
How can researchers address inconsistencies in reported pharmacological data for this compound?
Q. Advanced Research Focus
- Source Verification : Confirm compound identity via COSY NMR and 2D NOESY to rule out structural misassignment .
- Assay Standardization : Use validated protocols (e.g., NIH/NCATS guidelines) for enzymatic assays to minimize inter-lab variability .
- Batch Analysis : Compare multiple synthetic batches to identify purity-related issues (e.g., ’s 2% impurity alters IC₅₀ by 15%) .
Q. Basic Research Focus
- pH Stability : Test degradation in buffers (pH 2–8) to simulate gastrointestinal and plasma environments. Urea bonds are prone to hydrolysis at pH < 3 .
- Metabolic Stability : Use liver microsomes (human/rat) to estimate half-life (e.g., t₁/₂ = 45 min in human microsomes) .
- Light/Temperature Sensitivity : Store lyophilized samples at -80°C to prevent dimerization (observed via HPLC after 1 week at 25°C) .
Methodological Note : LC-MS/MS quantifies degradation products, while accelerated stability studies (40°C/75% RH) predict shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
